molecular formula C11H16N2O4 B14285615 3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid CAS No. 125157-61-1

3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid

Cat. No.: B14285615
CAS No.: 125157-61-1
M. Wt: 240.26 g/mol
InChI Key: HGOGWWZKLCZNNS-UHFFFAOYSA-N
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Description

3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring and a propionic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the imidazole nitrogen, followed by the reaction with a propionic acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the propionic acid moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The propionic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((1,1-Dimethylethoxy)carbonyl)-imidazol-5-yl)-propionic acid is unique due to its specific combination of an imidazole ring and a propionic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

125157-61-1

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-7-12-6-8(13)4-5-9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

HGOGWWZKLCZNNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC=C1CCC(=O)O

Origin of Product

United States

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